4-Methylisoquinoline-6-carboxylic acid
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Overview
Description
4-Methylisoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their stability and aromaticity, which make them valuable in various chemical and pharmaceutical applications. This compound features a carboxylic acid group at the 6th position and a methyl group at the 4th position of the isoquinoline ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of substituted anilines with β-ketoesters, followed by oxidation. For instance, aniline derivatives can react with β-ketoesters to form Schiff bases, which then cyclize under acidic conditions to yield isoquinoline derivatives .
Industrial Production Methods: Industrial production often employs the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. This method is advantageous due to its high yield and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Methylisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with higher electron density.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 4-Methylisoquinoline-6-methanol.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-Methylisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methylisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
- Quinoline-4-carboxylic acid
- 6-Methoxyquinoline-4-carboxylic acid
- Isoquinoline-4-carboxylic acid
Comparison: 4-Methylisoquinoline-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the isoquinoline ring. This combination enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
Properties
Molecular Formula |
C11H9NO2 |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-methylisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-5-12-6-9-3-2-8(11(13)14)4-10(7)9/h2-6H,1H3,(H,13,14) |
InChI Key |
BYZYLSCPVGOXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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